molecular formula C17H20N2O4S B5502074 ethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate

ethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate

Cat. No. B5502074
M. Wt: 348.4 g/mol
InChI Key: VVULHLVGLOONHY-UHFFFAOYSA-N
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Description

Ethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate is a chemical compound . It has a molecular formula of C16H19N3O4S . Its average mass is 349.405 Da and its monoisotopic mass is 349.109619 Da .

Scientific Research Applications

  • Antibacterial Activity

    • Ethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate and its derivatives have been studied for their antibacterial activities. These compounds, including variants like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, have shown significant activities against both Gram-positive and Gram-negative bacteria. Such studies emphasize the importance of understanding structure-activity relationships in developing new antibacterial agents (Koga et al., 1980).
  • Synthesis and Molecular Docking

    • Research has been conducted on the synthesis of various derivatives of this compound and their subsequent molecular docking studies. These studies are crucial for understanding the binding interactions of these compounds with biological targets, such as enzymes involved in neurodegenerative diseases, thereby contributing to the development of potential therapeutic agents (Khalid et al., 2014).
  • Applications in Li-ion Batteries

    • The compound has been investigated for its use in lithium-ion batteries. Studies on derivatives like 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide demonstrate its potential as a co-solvent in these systems, contributing to improved conductivity and battery performance (Kim et al., 2013).
  • Anticancer Agent Development

    • Research has been conducted on derivatives of this compound for their potential as anticancer agents. Synthesizing and testing these derivatives, such as piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, reveals their potential in cancer treatment, necessitating further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
  • Development of Anti-diabetic Agents

    • The compound's derivatives have also been explored for their potential in treating type-2 diabetes. Studies on hydrazone derivatives of ethyl isonipecotate, for instance, have shown significant α-glucosidase inhibitory activities, suggesting their potential as anti-diabetic agents (Munir et al., 2017).
  • Chemical Synthesis Techniques

    • The compound and its derivatives have been utilized in various chemical synthesis techniques. For example, novel methods for the synthesis of quinolines using reagents like poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) demonstrate the compound's versatility in synthetic chemistry (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

properties

IUPAC Name

ethyl 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-23-17(20)14-8-11-19(12-9-14)24(21,22)15-7-3-5-13-6-4-10-18-16(13)15/h3-7,10,14H,2,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVULHLVGLOONHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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